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Compound of Interest

3-(2-Bromo-4,5-
Compound Name:
dimethoxyphenyl)propanenitrile

Cat. No. B1267400

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-(2-Bromo-
4,5-dimethoxyphenyl)propanenitrile, a key intermediate in the synthesis of pharmaceuticals
such as Ivabradine.[1][2] This document outlines expected Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for
their acquisition, and presents a logical workflow for spectral analysis.

Core Spectral Data

The following tables summarize the anticipated spectral data for 3-(2-Bromo-4,5-
dimethoxyphenyl)propanenitrile based on its chemical structure and established principles of
spectroscopic analysis for aromatic and halogenated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

'H NMR (Proton NMR)
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

~71-7.3 Singlet 1H Ar-H

~6.8-7.0 Singlet 1H Ar-H

~3.9 Singlet 3H OCHs

~3.8 Singlet 3H OCHs

~29-31 Triplet 2H Ar-CH:z

~26-28 Triplet 2H CH2-CN
13C NMR (Carbon-13 NMR)

Chemical Shift (8) ppm Assighment

~ 150 - 152 Ar-C-O

~ 148 - 150 Ar-C-O

~118-120 Ar-C-H

~117 - 119 -CN (Nitrile Carbon)

~115-117 Ar-C-Br

~113-115 Ar-C-H

~ 56 OCHs

~55 OCHs

~30-35 Ar-CH2

~18-22 CH2-CN

Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

~ 3100 - 3000 Medium-Weak Aromatic C-H Stretch

~ 2950 - 2850 Medium Aliphatic C-H Stretch

~ 2250 - 2240 Medium C=N (Nitrile) Stretch

~ 1600 - 1585 Medium-Strong Aromatic C=C Stretch

~ 1500 - 1400 Medium-Strong Aromatic C=C Stretch

~ 1250 - 1000 Strong C-O (Ether) Stretch

900675 Strong Aromatic C-H Out-of-Plane
Bend

~ 600 - 500 Medium C-Br Stretch

Mass Spectrometry (MS) Data

m/z Ratio Relative Abundance Assignment

271 ~50% [M+2]* (with 81Br isotope)
269 ~50% [M]* (with 7°Br isotope)
256/254 Variable [M-CHs]*

230/228 Variable [M-CH2CN]*

190 Variable [M-Br-H]*

175 Variable [M-Br-CHs]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These

protocols are based on standard techniques for the analysis of organic compounds.

NMR Spectroscopy
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High-resolution *H and 3C NMR spectra would be acquired using a standard NMR
spectrometer, typically operating at a proton frequency of 400 MHz or higher.

Sample Preparation: Approximately 5-10 mg of 3-(2-Bromo-4,5-
dimethoxyphenyl)propanenitrile is dissolved in 0.5-0.7 mL of a deuterated solvent, such as
Chloroform-d (CDCIs) or Dimethyl sulfoxide-de (DMSO-de), in a 5 mm NMR tube.[3] The
solvent should fully dissolve the compound and not have interfering signals in the regions of
interest.

1H NMR Acquisition:
e Pulse Program: A standard single-pulse experiment (e.g., 'zg30") is utilized.[3]

o Temperature: Spectra are typically recorded at a standard probe temperature of 298 K (25
°C).[8]

o Data Acquisition: A sufficient number of scans are acquired to achieve a good signal-to-noise
ratio.

13C NMR Acquisition:

e Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single
lines for each unique carbon atom.

o Data Acquisition: A larger number of scans is typically required for 3C NMR compared to *H
NMR to obtain adequate signal intensity.

Infrared (IR) Spectroscopy

IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation: The sample can be prepared using one of the following methods:

o KBr Pellet: A small amount of the solid sample is ground with potassium bromide (KBr) and
pressed into a thin, transparent disk.

e Thin Film: The compound is dissolved in a volatile solvent, and a drop of the solution is
placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin
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film of the compound.

o ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly on
the ATR crystal.

Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded,

typically in the range of 4000-400 cm~1. A background spectrum is recorded and subtracted
from the sample spectrum to remove contributions from atmospheric CO2 and water vapor.
Aromatic compounds typically show characteristic absorptions in the regions of 3100-3000

cm~1 (=C-H stretch), 1600-1585 cm~1, and 1500-1400 cm~* (C=C stretching).[4]

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer, with electron ionization (EI) being
a common method for this type of molecule.

Sample Introduction: The sample can be introduced into the mass spectrometer via:
» Direct Insertion Probe: For solid samples.

¢ Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile
and thermally stable.

e Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, often
using a mobile phase of acetonitrile and water with formic acid for MS compatibility.[5]

Data Acquisition:

« lonization: In EI-MS, the sample is bombarded with a high-energy electron beam, causing
ionization and fragmentation.

e Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

» Detection: The abundance of each ion is measured. Due to the presence of bromine, which
has two major isotopes (’°Br and 81Br) in an approximate 1:1 ratio, the molecular ion peak
will appear as a pair of peaks of nearly equal intensity (M* and M+2) separated by 2 m/z
units.[6][7]
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Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of 3-(2-Bromo-
4,5-dimethoxyphenyl)propanenitrile.

Sample Preparation
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Caption: Workflow for spectral data acquisition and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1267400#spectral-data-for-3-2-bromo-4-
5-dimethoxyphenyl-propanenitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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